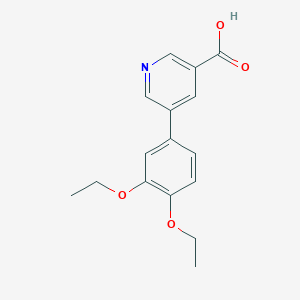![molecular formula C10H14BrNO3S B7588291 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid, also known as BMA-115, is a compound that has been used in scientific research for its potential therapeutic effects.
Applications De Recherche Scientifique
2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid has been studied for its potential therapeutic effects in various areas of research. It has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid has also been shown to activate certain signaling pathways in cells that are involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to reduce inflammation and tumor growth in animal models. 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid has also been shown to improve glucose and lipid metabolism in diabetic animal models. Additionally, 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid has been shown to protect against neuronal damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid is stable and easy to handle in the lab. However, one limitation of using 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid and to identify potential targets for its therapeutic effects. Another area of interest is the development of more efficient synthesis methods for 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid to make it more accessible for research purposes.
Conclusion:
In conclusion, 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid is a compound that has been studied for its potential therapeutic effects in various areas of research. It has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. While there is still much to learn about 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid, its potential therapeutic effects make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid involves the reaction of 5-bromothiophene-2-carbaldehyde with 2-(2-methoxyethylamino)acetic acid in the presence of a catalyst. The resulting product is purified through column chromatography to obtain 2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid in its pure form.
Propriétés
IUPAC Name |
2-[(5-bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-15-3-2-12(6-10(13)14)5-8-4-9(11)16-7-8/h4,7H,2-3,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOYDGXFYWLYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC(=C1)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)
![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)


![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)
![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)